molecular formula C18H15N3O4 B6510248 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-09-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B6510248
CAS No.: 877650-09-4
M. Wt: 337.3 g/mol
InChI Key: JTJVBIZUEZPTSS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxin moiety linked to a pyrido[1,2-a]pyrimidine core, which is further modified with a carboxamide group and a methyl group.

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . By inhibiting these enzymes, this compound can modulate neurotransmitter levels and influence neural signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to enhance synaptic plasticity and improve cognitive function by modulating acetylcholine levels . Additionally, it can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. In non-neuronal cells, this compound may affect gene expression and cellular metabolism, leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other proteins involved in cell signaling and gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance cognitive function and improve memory retention in rodent models . Higher doses may result in toxic effects, including neurotoxicity and hepatotoxicity. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may have distinct biochemical properties and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported to specific compartments or organelles, where it interacts with target biomolecules. The distribution of this compound can influence its localization and accumulation, affecting its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In these compartments, it can interact with key biomolecules and modulate cellular processes. The localization of this compound can also influence its stability and degradation, impacting its long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the pyrido[1,2-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with multiple molecular targets, making it a valuable tool in drug discovery and development. Additionally, it can be used as a building block for the synthesis of more complex molecules with therapeutic properties.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-2-5-16-19-9-13(18(23)21(16)10-11)17(22)20-12-3-4-14-15(8-12)25-7-6-24-14/h2-5,8-10H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJVBIZUEZPTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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